molecular formula C13H13F6NO2 B12275675 Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate

Cat. No.: B12275675
M. Wt: 329.24 g/mol
InChI Key: XZGKCDPUTRVPAH-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate is a fluorinated organic compound with the molecular formula C13H13F6NO2. It is known for its high reactivity and selectivity, making it a valuable tool in various chemical applications. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, which are desirable properties in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-bis(trifluoromethyl)benzylamino)acetate involves its interaction with specific molecular targets. For instance, as a CETP inhibitor, it binds to the CETP protein, preventing the transfer of cholesteryl esters and phospholipids between lipoproteins. This results in elevated levels of high-density lipoprotein (HDL) cholesterol and reduced levels of low-density lipoprotein (LDL) cholesterol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of trifluoromethyl groups and an ethyl ester, which confer high stability, lipophilicity, and reactivity. These properties make it particularly valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C13H13F6NO2

Molecular Weight

329.24 g/mol

IUPAC Name

ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]methylamino]acetate

InChI

InChI=1S/C13H13F6NO2/c1-2-22-11(21)7-20-6-8-3-9(12(14,15)16)5-10(4-8)13(17,18)19/h3-5,20H,2,6-7H2,1H3

InChI Key

XZGKCDPUTRVPAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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